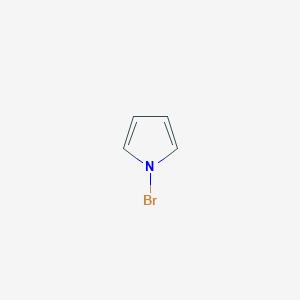

1-Bromo-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61930-30-1 |

|---|---|

Molecular Formula |

C4H4BrN |

Molecular Weight |

145.99 g/mol |

IUPAC Name |

1-bromopyrrole |

InChI |

InChI=1S/C4H4BrN/c5-6-3-1-2-4-6/h1-4H |

InChI Key |

HVBCJKTZKQWQAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Synthetic Versatility of 1-Bromo-1H-pyrrole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactions of 1-bromo-1H-pyrrole, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, reactivity, and practical applications of this important building block.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmaceutical agents. The introduction of a bromine atom onto the pyrrole ring dramatically enhances its synthetic utility, providing a handle for a variety of cross-coupling and substitution reactions. This compound, specifically, presents unique reactivity due to the location of the halogen on the nitrogen atom. This guide will explore the key reactions of this compound, including its synthesis, participation in metal-catalyzed cross-coupling reactions, and potential for electrophilic and nucleophilic substitutions, as well as cycloaddition reactions.

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct bromination of pyrrole.

Experimental Protocol: Bromination of Pyrrole

-

Materials: Pyrrole, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF).

-

Procedure: To a solution of pyrrole (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, N-bromosuccinimide (1.05 eq.) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords this compound.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds. These reactions are central to the construction of complex molecular architectures found in many drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of this compound with boronic acids or their derivatives offers a powerful method for the synthesis of N-aryl pyrroles. While specific data for this compound is limited, the general conditions for related bromopyrroles can be adapted. A key consideration is the potential for debromination as a side reaction.[1]

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Moderate to Excellent | [1] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME | 80 | Good | [1] |

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, Cesium Carbonate, Dioxane, Water.

-

Procedure: To a degassed mixture of this compound (1.0 eq.), arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.) in a 4:1 mixture of dioxane and water, Pd(PPh₃)₄ (0.1 eq.) is added. The reaction mixture is heated to 90 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1]

Caption: Suzuki-Miyaura coupling of this compound.

Stille Coupling

The Stille coupling enables the formation of C-C bonds by reacting this compound with organostannanes. This reaction is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a significant drawback.[2]

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 65 | Moderate | [3] |

| 1-Methyl-2-(tributylstannyl)-1H-pyrrole | Pd₂(dba)₃ (5) | P(o-Tol)₃ (10) | CuI (10) | DMF | 65 | 51 | [3] |

Experimental Protocol: General Stille Coupling

-

Materials: this compound, Organostannane, Pd(PPh₃)₄, Copper(I) iodide, DMF.

-

Procedure: In a flame-dried flask under an inert atmosphere, this compound (1.0 eq.), the organostannane (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) are dissolved in anhydrous DMF. The mixture is heated to 65 °C for 12-24 hours. The reaction is then cooled, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is washed with aqueous KF solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to N-alkynyl pyrroles. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[4]

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | Room Temp. | Good | [4][5] |

| 1-Octyne | Pd(OAc)₂ (5) | - | Et₃N | NMP | 90 | Moderate | [5] |

Experimental Protocol: General Sonogashira Coupling

-

Materials: this compound, Terminal alkyne, Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine, THF.

-

Procedure: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in a mixture of THF and triethylamine, Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.) are added. The reaction is stirred at room temperature under an inert atmosphere for 6-12 hours. The solvent is evaporated, and the residue is taken up in diethyl ether, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography yields the N-alkynyl pyrrole.[4][5]

Caption: Sonogashira coupling catalytic cycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aminopyrroles by coupling this compound with various amines. This reaction is highly valuable for introducing nitrogen-containing functional groups.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Morpholine | Pd(dba)₂ (2) | tBuDavePhos (4) | NaOtBu (1.2) | Toluene | 80 | 67 | [6] |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | Good | [7] |

Experimental Protocol: General Buchwald-Hartwig Amination

-

Materials: this compound, Amine, Pd(dba)₂, tBuDavePhos, Sodium tert-butoxide, Toluene.

-

Procedure: A mixture of this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(dba)₂ (0.02 eq.), and tBuDavePhos (0.04 eq.) in anhydrous toluene is heated at 80-100 °C in a sealed tube for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[6]

Other Notable Reactions

Halogen Dance

Under certain conditions, particularly in the presence of strong bases or acids, bromopyrroles can undergo a "halogen dance" rearrangement, where the bromine atom migrates to a different position on the pyrrole ring.[8][9] For this compound, acidic conditions could potentially lead to the more thermodynamically stable C-bromo isomers.[9] This phenomenon is an important consideration when designing synthetic routes, as it can lead to unexpected products.

Caption: Halogen dance rearrangement of this compound.

Lithiation and Subsequent Reactions

The regioselectivity of the lithiation of this compound is a key step for further functionalization. While direct lithiation at the C2 position is common for N-substituted pyrroles, the N-bromo substituent may influence this selectivity.[10] The resulting lithiated species can then be trapped with various electrophiles.

Applications in Drug Development

Brominated pyrroles are key intermediates in the synthesis of numerous biologically active compounds, including marine natural products with antibacterial and anticancer properties.[11] The cross-coupling reactions of this compound provide access to a wide range of N-substituted pyrroles, which are prevalent motifs in many pharmaceutical agents. For instance, the synthesis of pyrrole-containing kinase inhibitors often relies on the functionalization of a bromopyrrole core.

Caption: A generalized workflow for drug synthesis.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its ability to participate in a wide array of metal-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex N-substituted pyrroles, which are of significant interest in drug discovery and development. While the reactivity of the N-Br bond presents unique challenges and opportunities, a thorough understanding of the reaction conditions can lead to the efficient synthesis of a diverse range of valuable compounds. Further research into the specific reactivity of this compound in comparison to its C-bromo isomers will undoubtedly uncover new synthetic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]

- 11. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1H-pyrrole is a halogenated derivative of the five-membered aromatic heterocycle, pyrrole. The introduction of a bromine atom to the nitrogen atom of the pyrrole ring significantly influences its chemical reactivity and physical properties, making it a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and safety information are also included to facilitate its use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN | [PubChem CID: 12450381][1] |

| Molecular Weight | 145.99 g/mol | [PubChem CID: 12450381][1] |

| CAS Number | 61930-30-1 | [PubChem CID: 12450381][1] |

| Boiling Point | 82-83 °C at 200 hPa (for a related compound) | [Aldrich 274372 - SAFETY DATA SHEET][2] |

| Density | 1.29 g/mL at 20 °C (for a related compound) | [Aldrich 274372 - SAFETY DATA SHEET][2] |

| Melting Point | Not available | |

| Appearance | Colorless to yellow liquid (typical for pyrrole derivatives) | General knowledge |

| Solubility | Soluble in most organic solvents | General knowledge |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following are expected spectral features based on the analysis of pyrrole and its derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals for the α- and β-protons of the pyrrole ring. The chemical shifts are influenced by the electronegativity of the bromine atom and the aromaticity of the ring.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H2, H5 (α-protons) | ~6.7 | Triplet | ~2.5 Hz |

| H3, H4 (β-protons) | ~6.2 | Triplet | ~2.5 Hz |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show two signals corresponding to the two non-equivalent carbon atoms in the pyrrole ring.

| Carbon | Expected Chemical Shift (ppm) |

| C2, C5 (α-carbons) | ~122 |

| C3, C4 (β-carbons) | ~110 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for the C-H and C-N stretching and bending vibrations of the pyrrole ring.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-N stretch | 1300 - 1100 |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of N-substituted pyrroles can be achieved through various methods, with the Paal-Knorr and Clauson-Kaas reactions being the most common. For N-bromination, the use of a brominating agent such as N-bromosuccinimide (NBS) is a standard procedure for introducing a bromine atom onto a nitrogen in a heterocyclic compound.[3]

Experimental Protocol: Synthesis of this compound via N-bromination of Pyrrole

This protocol describes a general procedure for the N-bromination of pyrrole using N-bromosuccinimide.

Materials:

-

Pyrrole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve pyrrole in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric equivalent of N-bromosuccinimide to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The bromine atom on the nitrogen of this compound acts as a leaving group in some reactions and also influences the regioselectivity of electrophilic substitution on the pyrrole ring. Key reactions include electrophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

Pyrrole is an electron-rich aromatic system that readily undergoes electrophilic substitution, preferentially at the C2 position. The N-bromo substituent can influence the reactivity and regioselectivity of these reactions.

Caption: General mechanism of electrophilic substitution.

Grignard Reagent Formation and Reactions:

The C-Br bond in brominated pyrroles can be converted to a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.[4]

Experimental Protocol: Formation of a Grignard Reagent from a Bromopyrrole

This protocol provides a general method for the preparation of a pyrrolyl Grignard reagent.

Materials:

-

A bromopyrrole derivative

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A catalytic amount of iodine

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Activate the magnesium turnings by adding a crystal of iodine and gently heating under an inert atmosphere until the iodine vapor is visible.

-

Allow the flask to cool to room temperature.

-

Add anhydrous ether or THF to the activated magnesium.

-

Slowly add a solution of the bromopyrrole in the same anhydrous solvent to the magnesium suspension.

-

The reaction is often initiated by gentle heating or sonication.

-

Once the reaction starts, it is typically exothermic and may require cooling to maintain a gentle reflux.

-

Continue stirring until the magnesium is consumed. The resulting solution contains the Grignard reagent and can be used in subsequent reactions.

Caption: Formation of a pyrrolyl Grignard reagent.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for the formation of C-C bonds.

-

Suzuki Coupling: This reaction involves the coupling of the bromopyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.[5]

-

Heck Reaction: In the Heck reaction, the bromopyrrole is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6]

Caption: Schematic of a Suzuki cross-coupling reaction.

Safety Information

Potential Hazards:

-

Flammable: Pyrrole and its derivatives are often flammable liquids.

-

Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritant: Can cause skin and eye irritation.

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Store under an inert atmosphere to prevent degradation.

Applications in Drug Development

Pyrrole and its derivatives are important scaffolds in medicinal chemistry and are found in a number of biologically active compounds and approved drugs.[8][9] The bromo-substituent on the pyrrole ring serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions, making bromo-pyrroles valuable intermediates in the synthesis of pharmaceutical agents. They have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents.[10]

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. Its physical and chemical properties, governed by the presence of the bromine atom on the pyrrole nitrogen, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the pursuit of new therapeutic agents.

References

- 1. This compound | C4H4BrN | CID 12450381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. scispace.com [scispace.com]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Bromo-1H-pyrrole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-Bromo-1H-pyrrole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of comprehensive experimental data in a single source, this document collates information from various spectroscopic databases and relevant chemical literature. It aims to serve as a foundational resource for professionals engaged in the research and development of pyrrole-containing molecules.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: Specific experimental ¹H and ¹³C NMR data for this compound is not consistently reported in publicly accessible literature. The expected spectra would show two distinct signals for the pyrrole ring protons in ¹H NMR and two signals for the carbons in ¹³C NMR, reflecting the C2v symmetry of the molecule.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Note: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and subsequent fragmentation of the pyrrole ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the reviewed literature. However, standard methodologies for NMR, IR, and MS would be applicable.

General Protocol for NMR Spectroscopy:

-

A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution would be transferred to an NMR tube.

-

¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

-

Data processing would involve Fourier transformation, phase correction, and baseline correction. Chemical shifts would be referenced to tetramethylsilane (TMS) or the residual solvent peak.

General Protocol for IR Spectroscopy:

-

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film could be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet or a Nujol mull could be prepared.

-

The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry:

-

A dilute solution of the sample would be introduced into the mass spectrometer.

-

Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) could be used to generate ions.

-

The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum would be generated, plotting ion intensity against m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Stability and Storage of 1-Bromo-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1H-pyrrole is a reactive N-haloamine of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct stability data, this guide provides a comprehensive overview of its likely stability characteristics and recommended storage conditions. This information is primarily inferred from the known behavior of analogous N-bromo compounds, particularly N-bromosuccinimide (NBS), and the general reactivity of the pyrrole ring. Proper handling and storage are critical to maintain the integrity and reactivity of this compound and to ensure the safety of laboratory personnel.

Introduction to this compound

This compound is a five-membered aromatic heterocycle where the hydrogen atom on the nitrogen is substituted by a bromine atom. This N-Br bond is polarized, rendering the bromine atom electrophilic and making the compound a useful brominating agent and a precursor for various functionalized pyrroles. The pyrrole ring itself is an electron-rich aromatic system susceptible to electrophilic attack and polymerization under acidic conditions. The combination of these two features dictates the stability and reactivity profile of the molecule.

Predicted Stability Profile

-

Thermal Stability: N-bromo compounds are known to be thermally labile. Decomposition is likely to be accelerated at elevated temperatures. While specific decomposition temperatures for this compound are not documented, storage at low temperatures is strongly recommended to minimize thermal degradation.

-

Photochemical Stability: Similar to many N-bromo compounds, this compound is expected to be sensitive to light. Exposure to ultraviolet (UV) or even ambient light can induce homolytic cleavage of the N-Br bond, leading to the formation of radical species and subsequent decomposition.

-

Hydrolytic Stability: The N-Br bond is susceptible to hydrolysis, which would lead to the formation of pyrrole and hypobromous acid. The rate of hydrolysis is likely to be influenced by pH. Both acidic and basic conditions may catalyze the decomposition of the compound.

-

Reactivity with Nucleophiles: The electrophilic nature of the bromine atom makes this compound reactive towards a wide range of nucleophiles, including water, alcohols, and amines. This reactivity is fundamental to its synthetic utility but also contributes to its inherent instability in the presence of such substances.

-

Acid and Base Sensitivity: The pyrrole ring is known to be unstable in the presence of strong acids, which can lead to polymerization. Strong bases can promote elimination and other decomposition pathways in N-halo compounds. Therefore, exposure to both strong acids and bases should be avoided.

Recommended Storage and Handling

Based on the stability profile of related compounds like N-bromosuccinimide, the following storage and handling procedures are recommended for this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | To minimize thermal decomposition. |

| Light | Store in an amber, light-tight container. | To prevent photochemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and oxygen. |

| Container | Tightly sealed, non-metallic container. | To prevent hydrolysis and reaction with atmospheric moisture. Metals may catalyze decomposition. |

| Purity | Store in a pure state, free from acidic or basic impurities. | Impurities can catalyze decomposition. |

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any volatile decomposition products.

-

Dispensing: When dispensing, use dry, inert spatulas and glassware. Avoid contact with metal spatulas.

-

Incompatible Materials: Keep away from strong acids, strong bases, strong oxidizing agents, reducing agents, and combustible materials.

Potential Decomposition Pathways

The decomposition of this compound can likely proceed through several pathways, as illustrated in the diagram below. These include homolytic cleavage of the N-Br bond upon exposure to light or heat, leading to radical intermediates. Hydrolysis can lead to the formation of pyrrole and hypobromous acid. In the presence of acids, the pyrrole ring itself can undergo polymerization.

Experimental Protocols for Stability Assessment (General Approach)

As no specific, validated stability-indicating assay for this compound is published, a general approach for its stability assessment is proposed. This would involve monitoring the disappearance of the parent compound and the appearance of degradation products over time under various stress conditions.

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, would need to be developed and validated.

-

Column: A reverse-phase column (e.g., C18) would be a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate, being mindful of potential reactivity) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Stress Conditions

-

Thermal Stress: Store samples of this compound at various elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C) and room temperature (25°C).

-

Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps) and protect a control sample from light.

-

Hydrolytic Stress: Prepare solutions of this compound in aqueous buffers at different pH values (e.g., acidic, neutral, and basic) and monitor for degradation.

Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of this compound.

Conclusion

While specific stability data for this compound is scarce, a comprehensive understanding of the reactivity of N-halo compounds and the pyrrole nucleus allows for informed recommendations for its storage and handling. The compound should be considered thermally and photochemically labile, as well as sensitive to moisture, acids, and bases. Adherence to the storage and handling guidelines outlined in this document is essential for maintaining the quality of the compound and ensuring laboratory safety. Further experimental studies are warranted to quantitatively determine its stability profile and to develop a validated stability-indicating assay.

An In-Depth Technical Guide to 1-Bromo-1H-pyrrole (CAS Number: 61930-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-1H-pyrrole, a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as N-bromopyrrole, is a five-membered aromatic heterocycle where a bromine atom is attached to the nitrogen atom. The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active natural products and synthetic drugs.[1][2] The introduction of a bromine atom on the nitrogen modulates the electronic properties and reactivity of the pyrrole ring, making this compound a valuable intermediate for the synthesis of diverse N-substituted pyrrole derivatives. These derivatives are of significant interest in drug discovery, with applications as anticancer, antimicrobial, and antiviral agents.[3][4] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[5]

| Property | Value |

| CAS Number | 61930-30-1 |

| Molecular Formula | C₄H₄BrN |

| Molecular Weight | 145.99 g/mol |

| IUPAC Name | 1-bromopyrrole |

| SMILES | C1=CN(C=C1)Br |

| InChI | InChI=1S/C4H4BrN/c5-6-3-1-2-4-6/h1-4H |

| InChIKey | HVBCJKTZKQWQAU-UHFFFAOYSA-N |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals for the α- and β-protons of the pyrrole ring. Due to the symmetry of the molecule, the two α-protons (at C2 and C5) would be chemically equivalent, as would the two β-protons (at C3 and C4). This would result in two multiplets. For comparison, the ¹H NMR spectrum of pyrrole in CDCl₃ shows signals at approximately 6.74 ppm (t, 2H) and 6.24 ppm (t, 2H).[8] The presence of the bromine on the nitrogen is expected to influence the chemical shifts of these protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the α- and β-carbons. In the parent pyrrole, these signals appear at approximately 118.5 ppm and 108.2 ppm, respectively. The N-bromo substitution will likely cause a shift in these values.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring, typically above 3000 cm⁻¹. C-N stretching and C=C stretching vibrations within the ring are also expected. The N-Br stretching frequency is anticipated to be in the lower frequency region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 145.99 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion peak and any bromine-containing fragments.

Synthesis and Experimental Protocols

The synthesis of N-substituted pyrroles is a well-established area of organic chemistry.[9][10] While a specific protocol for this compound is not widely published, a common method for the synthesis of N-aryl pyrroles, the Clauson-Kaas reaction, can be adapted. This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[11]

Representative Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrrole[11]

This protocol describes the synthesis of a structurally related N-substituted pyrrole and illustrates the general principles of the Clauson-Kaas reaction.

Materials:

-

4-bromoaniline

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Dichloromethane

-

Hexane

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.2 mmol), 2,5-dimethoxytetrahydrofuran (1.4 mmol), and 4 mL of glacial acetic acid.

-

Reaction: Heat the mixture in an oil bath at 118 °C with stirring for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude product in a minimal amount of dichloromethane. Add hexane until a beige solid precipitates. Filter the solid and wash with cold hexane. Dry the product and determine the yield.

Characterization: The purity and identity of the product can be confirmed by ¹H NMR spectroscopy and melting point determination.

Reactivity and Applications in Drug Development

The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom on the nitrogen, which can affect the nucleophilicity of the pyrrole ring. N-halopyrroles are known to undergo various transformations, making them useful synthetic intermediates.

Electrophilic Substitution

Pyrroles are generally reactive towards electrophiles, with substitution typically occurring at the α-position (C2 or C5).[7] The N-bromo substituent may deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole. However, reactions such as halogenation, nitration, and acylation are still possible, providing routes to polysubstituted pyrroles.

Cross-Coupling Reactions

A key application of brominated aromatic compounds in medicinal chemistry is their use in transition metal-catalyzed cross-coupling reactions.[9] While the N-Br bond in this compound is not typically the site of cross-coupling, the pyrrole ring can be further functionalized with halogens at the carbon positions, which can then participate in reactions like Suzuki, Stille, and Negishi couplings. This allows for the introduction of a wide range of substituents, which is a critical strategy in the design of new drug candidates.[12]

Role in Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[13] N-substituted pyrroles, in particular, have been investigated for a wide range of therapeutic applications. The ability to readily synthesize a variety of N-substituted pyrroles from precursors like this compound (after conversion to other N-substituted analogs) is highly valuable. These compounds have shown promise as:

-

Anticancer Agents: Many pyrrole-containing molecules exhibit potent anticancer activity by targeting various cellular pathways.[14][15]

-

Antimicrobial Agents: The pyrrole nucleus is a key component of several natural and synthetic compounds with antibacterial and antifungal properties.[4]

-

Antiviral Agents: N-substituted pyrroles have been identified as inhibitors of viral entry and replication.[16]

The development of new synthetic routes to functionalized pyrroles is an active area of research, driven by the continued importance of this heterocycle in drug discovery.[5][17]

Safety and Handling

General Precautions for Handling N-Halopyrroles:

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[18]

It is important to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before use.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its reactivity and potential for further functionalization make it an attractive starting material for creating libraries of N-substituted pyrroles for drug discovery programs. This technical guide has provided a summary of its key properties, synthesis, reactivity, and applications, and it is hoped that this information will facilitate its use in advancing chemical and pharmaceutical research. Further investigation into the specific reactivity and biological applications of this compound is warranted to fully exploit its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. brainly.com [brainly.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole | 1565984-98-6 | Benchchem [benchchem.com]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. This compound | C4H4BrN | CID 12450381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 11. books.rsc.org [books.rsc.org]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 14. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0312384) [np-mrd.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. Pyrrole [webbook.nist.gov]

- 18. Pyrrole [webbook.nist.gov]

Navigating the Synthesis and Handling of 1-Bromo-1H-pyrrole: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-1H-pyrrole, a halogenated derivative of the fundamental aromatic heterocycle pyrrole, presents a unique set of hazards and requires stringent safety protocols for its handling and use in research and development. This technical guide provides a comprehensive overview of the known hazards associated with this compound and outlines detailed safety precautions to ensure the well-being of laboratory personnel. Due to the limited availability of specific toxicological and physical data for this compound, this guide draws upon information from structurally related brominated pyrrole compounds and general principles of handling N-bromo compounds.

Hazard Identification and Classification

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: GHS Hazard Information for Structurally Similar Compounds

| Compound | GHS Pictograms | Hazard Statements |

| 6-Bromo-7-azaindole | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1] | |

| 4-bromo-1H-pyrrole-3-carbaldehyde | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[2] |

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are limited. The following table summarizes available computed data.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN | PubChem[1] |

| Molecular Weight | 145.99 g/mol | PubChem[1] |

| CAS Number | 61930-30-1 | PubChem[1] |

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values for this compound, are not available. However, based on the hazards of similar compounds, it should be assumed to be harmful if ingested, inhaled, or absorbed through the skin.

Stability and Reactivity

N-bromo compounds, including N-bromosuccinimide (NBS), are known to be sources of electrophilic bromine and can act as oxidizing agents.[3][4] this compound is expected to share some of this reactivity.

-

Reactivity: Can act as a brominating agent. The N-Br bond is relatively weak and can undergo homolytic or heterolytic cleavage.

-

Stability: May be sensitive to light and moisture. It is advisable to store in a cool, dark, and dry place.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion or decomposition, it may release toxic fumes of hydrogen bromide, nitrogen oxides, and carbon oxides.[2]

Safety Precautions and Handling Protocols

A thorough risk assessment should be conducted before handling this compound. The following safety precautions are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a fume hood or if aerosolization is possible. |

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound.

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocols: N-Bromination of Pyrrole

General Considerations for N-Bromination of Pyrrole:

-

Reagents: Pyrrole, N-bromosuccinimide (NBS), and an appropriate solvent (e.g., tetrahydrofuran (THF), carbon tetrachloride).

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and selectivity.[6] The addition of the brominating agent should be done slowly and in a controlled manner.

-

Work-up: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess brominating agent. This is followed by an aqueous work-up and purification by chromatography or distillation.

Illustrative Experimental Workflow Diagram:

Caption: A generalized experimental workflow for the N-bromination of pyrrole using NBS.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This guide provides a framework for the safe handling of this compound. Researchers must always consult the most current safety data and conduct a thorough risk assessment before commencing any experimental work. The lack of comprehensive data for this specific compound necessitates a cautious approach, treating it as a substance with significant potential hazards.

References

- 1. This compound | C4H4BrN | CID 12450381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.es [fishersci.es]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. The chemistry of pyrrole under bromination | Filo [askfilo.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

electrophilic substitution reactions of 1-pentafluorophenyl-1H-pyrrole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-Pentafluorophenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a versatile building block in synthetic organic chemistry. The presence of the electron-withdrawing pentafluorophenyl group at the nitrogen atom significantly influences the reactivity of the pyrrole ring, directing electrophilic attack primarily to the C2 position. This document details the synthesis of the parent compound and its subsequent formylation and acylation reactions, including the acid-catalyzed rearrangement of 2-acylpyrroles to their 3-acyl isomers.

Synthesis of 1-Pentafluorophenyl-1H-pyrrole

The starting material, 1-pentafluorophenyl-1H-pyrrole, can be synthesized in good yield via the Clauson-Kass pyrrole synthesis.[1]

Experimental Protocol:

A solution of pentafluoroaniline (3.0 g, 16.4 mmol) and 2,5-dimethoxytetrahydrofuran (2.6 g, 19.7 mmol) in glacial acetic acid (30 mL) is refluxed for 3 hours. After cooling, the acetic acid is removed under reduced pressure. The oily residue is then dissolved in diethyl ether and washed sequentially with water and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by steam distillation or vacuum sublimation to afford 1-pentafluorophenyl-1H-pyrrole as a colorless crystalline solid.[1]

Table 1: Synthesis of 1-Pentafluorophenyl-1H-pyrrole

| Product | Yield | Melting Point (°C) |

| 1-Pentafluorophenyl-1H-pyrrole | 78% | 58-60 |

Data sourced from Hrnčariková and Végh (2003).[1]

Electrophilic Substitution Reactions

Electrophilic substitution reactions on 1-pentafluorophenyl-1H-pyrrole predominantly occur at the C2 position of the pyrrole ring. The following sections detail the key electrophilic substitution reactions that have been reported for this substrate.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto the pyrrole ring, yielding 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde. This reaction proceeds in excellent yield.[1]

To a stirred solution of 1-pentafluorophenyl-1H-pyrrole (1.0 g, 4.29 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), phosphorus oxychloride (0.72 g, 4.72 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at 80 °C for 2 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product. Purification by chromatography on a silica gel column (eluent: toluene) yields pure 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation of 1-pentafluorophenyl-1H-pyrrole with various acid anhydrides in the presence of a Lewis acid catalyst, such as magnesium perchlorate, affords the corresponding 2-acyl derivatives in good yields.[1]

A mixture of 1-pentafluorophenyl-1H-pyrrole (1.0 g, 4.29 mmol), magnesium perchlorate dihydrate (0.1 g), and the appropriate acid anhydride (10 mL) is heated at 80 °C for 4 hours. After cooling, the reaction mixture is poured onto ice. The solution is neutralized with a saturated aqueous solution of sodium carbonate and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous calcium chloride. Removal of the solvent under reduced pressure gives the crude product, which is then purified by column chromatography on silica gel (eluent: toluene) to yield the corresponding 2-acyl-1-pentafluorophenyl-1H-pyrrole.[1]

Table 2: Electrophilic Acylation of 1-Pentafluorophenyl-1H-pyrrole

| Product | Reagent | Yield | Melting Point (°C) |

| 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanone | Acetic anhydride | 70% | 45-48 |

| 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)propan-1-one | Propionic anhydride | 72% | 75-77 |

Data sourced from Hrnčariková and Végh (2003).[1]

Rearrangement of 2-Acylpyrroles to 3-Acylpyrroles

The 2-acyl derivatives of 1-pentafluorophenyl-1H-pyrrole can be selectively rearranged to the corresponding 3-acyl isomers in nearly quantitative yields by treatment with trifluoromethanesulfonic acid.[1]

The 2-acyl-1-pentafluorophenyl-1H-pyrrole (1.0 g) is dissolved in trifluoromethanesulfonic acid (10 mL) and the mixture is refluxed for 3 hours. The reaction mixture is then cooled and poured onto crushed ice. The aqueous solution is extracted with diethyl ether. The organic layer is separated, washed with a saturated aqueous solution of sodium carbonate, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum sublimation to afford the pure 3-acyl-1-pentafluorophenyl-1H-pyrrole.[1]

Table 3: Acid-Catalyzed Rearrangement of 2-Acyl-1-pentafluorophenyl-1H-pyrroles

| Starting Material | Product | Yield |

| 1-Pentafluorophenyl-1H-pyrrole-2-carbaldehyde | 1-Pentafluorophenyl-1H-pyrrole-3-carbaldehyde | nearly quantitative |

| 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanone | 1-(1-Pentafluorophenyl-1H-pyrrol-3-yl)ethanone | nearly quantitative |

| 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)propan-1-one | 1-(1-Pentafluorophenyl-1H-pyrrol-3-yl)propan-1-one | nearly quantitative |

Data sourced from Hrnčariková and Végh (2003).[1]

Other Electrophilic Substitution Reactions: Nitration, Halogenation, and Sulfonation

A comprehensive search of the scientific literature did not yield specific experimental protocols or quantitative data for the nitration, halogenation, or sulfonation of 1-pentafluorophenyl-1H-pyrrole. While electrophilic substitution is a cornerstone of pyrrole chemistry, the influence of the strongly electron-withdrawing 1-pentafluorophenyl substituent likely deactivates the pyrrole ring towards these reactions, making them more challenging than for simple N-alkyl or N-aryl pyrroles.

For pyrrole itself, nitration is typically carried out under mild conditions, for example, using nitric acid in acetic anhydride, to avoid polymerization that occurs with stronger nitrating agents like a mixture of nitric and sulfuric acids. Halogenation of pyrroles is often rapid and can lead to polyhalogenated products if not carefully controlled. Sulfonation of pyrrole can be achieved using a sulfur trioxide-pyridine complex. It is plausible that similar mild conditions would be necessary for any successful nitration, halogenation, or sulfonation of 1-pentafluorophenyl-1H-pyrrole, although the specific reagents and reaction conditions would require experimental determination.

Visualizations

Logical Relationship of Synthesis and Reactions

Caption: Synthetic pathway and subsequent electrophilic substitution reactions.

Experimental Workflow for Electrophilic Acylation

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Signaling Pathway for Acid-Catalyzed Rearrangement

Caption: Putative pathway for the acid-catalyzed acyl group migration.

References

The Paal-Knorr Reaction: A Comprehensive Technical Guide to the Synthesis of Substituted Pyrroles for Researchers and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains one of the most straightforward and widely utilized methods for the construction of the pyrrole ring. This in-depth technical guide provides a comprehensive overview of the Paal-Knorr reaction for the synthesis of substituted pyrroles, with a focus on its applications in drug discovery and development. We will delve into the reaction mechanism, scope and limitations, detailed experimental protocols, and the role of Paal-Knorr-synthesized compounds in modulating key signaling pathways.

The Core Mechanism of the Paal-Knorr Reaction

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[3][4] The reaction proceeds through a mechanism that was extensively investigated by V. Amarnath et al. in 1991.[4] The proposed mechanism suggests that the reaction is initiated by the protonation of one of the carbonyl groups, which is then attacked by the amine to form a hemiaminal intermediate.[5] Subsequently, the remaining amino group attacks the second carbonyl, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[5] The final step involves the dehydration of this cyclic intermediate to afford the aromatic pyrrole ring.[5]

Scope and Limitations

The Paal-Knorr reaction is highly versatile, allowing for the synthesis of a wide array of substituted pyrroles by varying both the 1,4-dicarbonyl compound and the primary amine.[4] The substituents R2, R3, R4, and R5 on the resulting pyrrole are derived from the diketone, while the R1 substituent on the nitrogen atom comes from the primary amine.[4] A variety of amines can be employed, including ammonia, aliphatic and aromatic amines, as well as those bearing electron-donating or electron-withdrawing groups.[6]

Traditionally, the reaction has been limited by the availability of the 1,4-diketone starting materials and the often harsh reaction conditions, such as prolonged heating in the presence of strong acids, which may not be suitable for substrates with sensitive functional groups.[6][7] However, numerous modern modifications have been developed to address these limitations. These include the use of milder catalysts, solvent-free conditions, and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[5][7]

Applications in Drug Development

The pyrrole moiety is a key pharmacophore in a multitude of clinically approved drugs and investigational new drug candidates.[1] Substituted pyrroles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] Functionalized pyrrole scaffolds are particularly important in the design of protein kinase inhibitors.[1]

A prominent example of the Paal-Knorr reaction in pharmaceutical manufacturing is the synthesis of Atorvastatin (Lipitor), a widely prescribed cholesterol-lowering drug.[8] The core pyrrole ring of Atorvastatin is constructed via a Paal-Knorr condensation of a complex 1,4-diketone with a primary amine.[8]

Quantitative Data Summary

The efficiency of the Paal-Knorr reaction is highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative quantitative data from the literature.

| 1,4-Diketone | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | p-Toluenesulfonic acid | Toluene | Reflux | 3 h | 85 | [7] |

| 2,5-Hexanedione | Benzylamine | Iodine | None | Room Temp | 15 min | 95 | [7] |

| 2,5-Hexanedione | 4-Bromoaniline | Salicylic acid | None (MW) | - | 15 s | 92 | [9] |

| 2,5-Hexanedione | Aniline | Silica sulfuric acid | None | Room Temp | 3 min | 98 | [7] |

| Acetonylacetone | Various primary amines | CATAPAL 200 (Alumina) | None | 60 | 45 min | 68-97 | [10] |

Table 1: Comparison of Various Catalysts and Conditions for the Paal-Knorr Synthesis of N-Substituted Pyrroles.

| Entry | Amine | Product | Yield (%) |

| 1 | n-Butylamine | 1-n-Butyl-2,5-dimethyl-1H-pyrrole | 98 |

| 2 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 94 |

| 3 | Aniline | 1-Phenyl-2,5-dimethyl-1H-pyrrole | 95 |

| 4 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 92 |

| 5 | 4-Nitroaniline | 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole | 85 |

Table 2: Synthesis of N-Substituted 2,5-Dimethylpyrroles from 2,5-Hexanedione in Water at 100°C for 15 minutes. (Data sourced from a study on Paal-Knorr synthesis in water, actual reference not provided in snippets).

Detailed Experimental Protocols

General Procedure for the Synthesis of N-Substituted Pyrroles using Silica Sulfuric Acid under Solvent-Free Conditions

To a mixture of a 1,4-diketone (1 mmol) and an amine (1 mmol), silica sulfuric acid (0.05 g) is added.[7] The mixture is then stirred at room temperature for the appropriate time (typically 3-15 minutes).[7] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with diethyl ether, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.[7] This method has been reported to give very high yields in short reaction times.[7]

Microwave-Assisted Paal-Knorr Synthesis of Polysubstituted Pyrroles

A solution of a 1,4-dicarbonyl compound (1 mmol) and a primary amine (1.2 mmol) in a suitable solvent (e.g., acetic acid or ethanol) is placed in a microwave reactor vial. The reaction mixture is irradiated at a specified temperature (e.g., 120-160°C) for a short period (e.g., 2-15 minutes).[9] After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired polysubstituted pyrrole. This microwave-assisted protocol has been shown to dramatically reduce reaction times compared to conventional heating.[9]

Relevant Signaling Pathway: Cholesterol Biosynthesis and Inhibition by a Paal-Knorr Product

The clinical significance of the Paal-Knorr synthesis is exemplified by its application in the synthesis of Atorvastatin, an inhibitor of HMG-CoA reductase.[8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[11] By inhibiting this key enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver.[6] This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[12]

Conclusion

The Paal-Knorr reaction remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile method for the synthesis of substituted pyrroles. Its adaptability to modern synthetic techniques, such as microwave-assisted and solvent-free conditions, has further enhanced its utility. For researchers, scientists, and drug development professionals, a thorough understanding of the Paal-Knorr synthesis is invaluable for the design and synthesis of novel pyrrole-containing compounds with therapeutic potential. The successful application of this reaction in the large-scale synthesis of blockbuster drugs like Atorvastatin underscores its enduring importance in the pharmaceutical industry. Future innovations in catalyst development and reaction conditions will undoubtedly continue to expand the scope and applicability of this venerable reaction.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. What are HMG-CoA reductase inhibitors and how do they work? [synapse.patsnap.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 11. droracle.ai [droracle.ai]

- 12. Statin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 1-Bromo-1H-pyrrole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Bromo-1H-pyrrole as a versatile building block in organic synthesis. The focus is on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules, including pharmaceutical intermediates and novel materials.

1. Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the pyrrole moiety onto various molecular scaffolds. The presence of the bromine atom on the nitrogen atom allows for a range of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, enable the formation of C-C and C-N bonds, providing access to a diverse array of substituted pyrroles.

Due to the potential for debromination and other side reactions with the unprotected pyrrole ring, the nitrogen atom is often protected with a suitable protecting group prior to cross-coupling.[1] Common protecting groups include tert-Butoxycarbonyl (Boc), Triisopropylsilyl (TIPS), and -(2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group can influence reaction efficiency and must be considered in the experimental design.

2. Palladium-Catalyzed Cross-Coupling Reactions

This compound, particularly in its N-protected form, is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These methods offer a powerful means to construct complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. N-protected this compound can be coupled with a variety of aryl- and heteroarylboronic acids or their esters to yield N-arylpyrroles.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-1-Bromo-1H-pyrrole with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of N-protected bromopyrroles.[1]

Materials:

-

N-Boc-1-Bromo-1H-pyrrole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add N-Boc-1-Bromo-1H-pyrrole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add triphenylphosphine (0.1 mmol) to the flask.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-1-phenyl-1H-pyrrole.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of N-Protected this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 100 | 12 | 92 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | THF | 80 | 24 | 78 |

Yields are based on reported values for similar substrates and are representative.

Diagram 1: Suzuki-Miyaura Coupling of N-Boc-1-Bromo-1H-pyrrole

Caption: Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. N-protected this compound can be effectively coupled with various organostannanes.

Experimental Protocol: Stille Coupling of N-SEM-1-Bromo-1H-pyrrole with (Tributylstannyl)benzene

This protocol is based on general procedures for Stille couplings of heterocyclic halides.[2]

Materials:

-

N-SEM-1-Bromo-1H-pyrrole

-

(Tributylstannyl)benzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(2-furyl)phosphine (TFP)

-

Anhydrous Toluene

Procedure:

-

To a flame-dried Schlenk flask, add N-SEM-1-Bromo-1H-pyrrole (1.0 mmol), (tributylstannyl)benzene (1.2 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add tri(2-furyl)phosphine (0.05 mmol) to the flask.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts, followed by brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-SEM-1-phenyl-1H-pyrrole.

Table 2: Representative Stille Coupling Reactions of N-Protected this compound

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (Tributylstannyl)benzene | Pd₂(dba)₃ (2.5) | TFP (5) | - | Toluene | 100 | 16 | 88[2] |

| 2 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 80 | 12 | 82 |

| 3 | (Tributylstannyl)acetylene | PdCl₂(PPh₃)₂ (3) | - | - | Dioxane | 90 | 24 | 75 |

Yields are based on reported values for similar substrates and are representative.

Diagram 2: Stille Coupling of N-SEM-1-Bromo-1H-pyrrole

Caption: Stille cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Experimental Protocol: Sonogashira Coupling of N-Tosyl-1-Bromo-1H-pyrrole with Phenylacetylene

This protocol is adapted from general procedures for Sonogashira couplings.

Materials:

-

N-Tosyl-1-Bromo-1H-pyrrole

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask, add N-Tosyl-1-Bromo-1H-pyrrole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) via syringe.

-

Add phenylacetylene (1.2 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Tosyl-1-(phenylethynyl)-1H-pyrrole.

Table 3: Representative Sonogashira Coupling Reactions of N-Protected this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 12 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 8 | 85 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 60 | 18 | 88 |

Yields are based on reported values for similar substrates and are representative.

Diagram 3: Sonogashira Coupling of N-Tosyl-1-Bromo-1H-pyrrole

Caption: Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with a halide.[3] This reaction allows for the synthesis of N-aminopyrroles from N-protected this compound.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-1-Bromo-1H-pyrrole with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination.[4]

Materials:

-

N-Boc-1-Bromo-1H-pyrrole

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (2 mL) and stir for 5 minutes to form the pre-catalyst.

-

In a separate flask, add N-Boc-1-Bromo-1H-pyrrole (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add the pre-catalyst solution to the second flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-1-(morpholino)-1H-pyrrole.

Table 4: Representative Buchwald-Hartwig Amination Reactions of N-Protected this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 91[4] |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 84 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |

Yields are based on reported values for similar substrates and are representative.

Diagram 4: Buchwald-Hartwig Amination of N-Boc-1-Bromo-1H-pyrrole

Caption: Buchwald-Hartwig amination reaction.

This compound, particularly when N-protected, is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex pyrrole-containing molecules. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this reagent in the development of new pharmaceuticals, functional materials, and other valuable chemical entities. Careful selection of protecting groups, catalysts, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

References

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Suzuki Coupling of 1-Bromo-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals